molecular formula C15H23N8O12P3 B13422866 2'-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5'-(Tetrahydrogen Triphosphate)

2'-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5'-(Tetrahydrogen Triphosphate)

Cat. No.: B13422866
M. Wt: 600.31 g/mol
InChI Key: CJLYNFNEMAESJN-HBNTYKKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5'-(Tetrahydrogen Triphosphate) is a specialized nucleoside triphosphate analog designed for probing sophisticated biochemical pathways. Its structure integrates a deoxyadenosine triphosphate (dATP) backbone, a critical building block for DNA polymerases , with a unique 8-[[2-(1H-imidazol-4-yl)ethyl]amino] side chain. This modification is strategically positioned at the C8 position of the purine ring, a site known to be highly sensitive to oxidative damage and critical for base-pairing fidelity in other nucleotide analogs . The appended aminoethyl-imidazole moiety, bearing a resemblance to histamine, suggests potential for investigating nucleotide-mediated signaling or as a ligand for affinity chromatography. Researchers can utilize this compound as a tailored substrate for DNA polymerases to study enzyme kinetics, fidelity, and the structural tolerance of the polymerase active site towards bulky adducts. Incorporating this analog into nucleic acids could facilitate the study of DNA-protein interactions, serve as a probe in mechanistic studies of DNA repair enzymes, or act as a tool to explore the biological consequences of non-canonical nucleotide incorporation. This product is For Research Use Only and is not approved for human or veterinary diagnostic applications.

Properties

Molecular Formula

C15H23N8O12P3

Molecular Weight

600.31 g/mol

IUPAC Name

[[(2R,3S,5R)-5-[6-amino-8-[2-(1H-imidazol-5-yl)ethylamino]purin-9-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C15H23N8O12P3/c16-13-12-14(21-7-20-13)23(15(22-12)18-2-1-8-4-17-6-19-8)11-3-9(24)10(33-11)5-32-37(28,29)35-38(30,31)34-36(25,26)27/h4,6-7,9-11,24H,1-3,5H2,(H,17,19)(H,18,22)(H,28,29)(H,30,31)(H2,16,20,21)(H2,25,26,27)/t9-,10+,11+/m0/s1

InChI Key

CJLYNFNEMAESJN-HBNTYKKESA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2NCCC4=CN=CN4)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3N=C2NCCC4=CN=CN4)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

Preparation Methods

Introduction of the 2-(1H-imidazol-4-yl)ethylamino Group at the 8-Position

The 8-position of 2'-deoxyadenosine is selectively functionalized by nucleophilic substitution or cross-coupling reactions starting from 8-halogenated 2'-deoxyadenosine derivatives:

  • Starting Material: 8-Bromo-2'-deoxyadenosine or 8-chloro-2'-deoxyadenosine
  • Reaction Type: Nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Sonogashira coupling for alkynyl derivatives followed by further functionalization)
  • Nucleophile: 2-(1H-imidazol-4-yl)ethylamine or its protected form
  • Conditions: Mild heating in polar aprotic solvents; sometimes in the presence of base to facilitate substitution
  • Outcome: Formation of 2'-deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine intermediate

This step is critical for introducing the biologically relevant imidazole side chain, which mimics histidine-like functionality and can influence enzyme interactions.

Triphosphorylation of the 5'-Hydroxyl Group

The conversion of the 5'-hydroxyl of the modified nucleoside to the corresponding 5'-triphosphate is achieved by a multi-step phosphorylation process:

Activation of the 5'-Hydroxyl

  • Method: Formation of a phosphoromorpholidate intermediate by reaction with a phosphorylating agent such as N,N'-carbonyldiimidazole (CDI) or via phosphoramidite chemistry
  • Solvent: Typically anhydrous pyridine, acetonitrile, or ortho-chlorophenol
  • Temperature: Generally room temperature or slightly cooled to avoid side reactions

Coupling with Pyrophosphate

  • Reagents: Tributylammonium pyrophosphate or triethylammonium pyrophosphate salts
  • Mechanism: Nucleophilic attack of pyrophosphate on the activated phosphoromorpholidate intermediate to form the triphosphate linkage
  • Conditions: Anhydrous organic solvents, room temperature, reaction times vary from hours to days depending on the method

Deprotection and Purification

  • Deprotection: Removal of any protecting groups on the base or sugar if used
  • Purification: Ion-exchange chromatography (e.g., anion-exchange HPLC) to isolate the pure triphosphate salt, often as the tetrahydrogen triphosphate form or as a salt with lithium or sodium ions

Representative Synthetic Protocol (Adapted and Optimized)

Step Reagents & Conditions Notes
1. Preparation of 8-bromo-2'-deoxyadenosine Commercial or synthesized by bromination of 2'-deoxyadenosine Starting material for substitution
2. Nucleophilic substitution with 2-(1H-imidazol-4-yl)ethylamine Heating in DMF or DMSO with base (e.g., triethylamine) Yields 8-substituted nucleoside
3. Formation of phosphoromorpholidate intermediate Treat nucleoside with CDI in anhydrous pyridine Activates 5'-OH for triphosphorylation
4. Coupling with tributylammonium pyrophosphate Add pyrophosphate salt, stir at room temperature for 24-72 hours Forms triphosphate linkage
5. Workup and purification Ion-exchange chromatography, lyophilization Isolate pure 2'-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5'-(Tetrahydrogen Triphosphate)

Yield and Purity Considerations

  • The overall yield for the triphosphorylation step is typically modest, often below 20%, due to the sensitivity of the triphosphate moiety and side reactions such as formation of diadenosine polyphosphates.
  • Purity is confirmed by analytical methods such as anion-exchange HPLC, UV spectroscopy (extinction coefficient around 8,700 L·mol⁻¹·cm⁻¹ at 279 nm), and mass spectrometry.
  • The final product is usually obtained as a tetrahydrogen triphosphate salt, which is stable under appropriate storage conditions (-20°C or below).

Analytical and Characterization Data

Parameter Value / Method
Molecular Weight 600.31 g/mol
Molecular Formula C15H23N8O12P3
UV Absorption Maximum ~279 nm
Extinction Coefficient ~8,700 L·mol⁻¹·cm⁻¹
Purity ≥90% by anion-exchange HPLC
Storage Conditions -20°C or below
Solubility Water soluble (triphosphate salt)

Summary of Key Literature and Patent Sources

Source Type Key Contributions
Peer-reviewed Articles Methods for selective 5'-triphosphorylation of modified nucleosides; nucleophilic substitution at 8-position of deoxyadenosine
Patents Detailed protocols for triphosphorylation via phosphoromorpholidate intermediates and pyrophosphate coupling; solvent and temperature optimization
Product Datasheets Analytical data, storage, and handling instructions for similar modified triphosphates

Chemical Reactions Analysis

Structural Basis for Reactivity

The molecule combines a 2'-deoxyadenosine triphosphate backbone with an imidazole-ethylamino modification at the 8-position. This structural alteration introduces:

  • Electrophilic potential at the triphosphate group (due to high-energy phosphate bonds) .

  • Nucleophilic reactivity at the imidazole nitrogen atoms (common in histidine-like moieties) .

  • Steric hindrance from the bulky 8-substituent, which may influence reaction kinetics .

Phosphate Group Reactivity

The triphosphate moiety likely participates in reactions typical of nucleotide triphosphates:

Reaction Type Example Catalysts/Conditions Products
HydrolysisCleavage of γ-phosphateAlkaline phosphatase 2'-Deoxy-8-substituted adenosine diphosphate (dADP) + inorganic phosphate
PolymerizationDNA synthesisDNA polymerase (requires primer-template) Incorporation into DNA strands via 3'-OH attack on α-phosphate

Imidazole-Ethylamino Modification

The 8-position substituent may undergo:

  • Coordination chemistry : Imidazole nitrogen atoms can act as ligands for metal ions (e.g., Zn²⁺, Mg²⁺) .

  • Crosslinking : Reaction with bifunctional electrophiles (e.g., formaldehyde) to form covalent adducts .

Comparative Analysis with Analogous Compounds

Data from structurally similar molecules suggest potential reactivity:

Compound Modification Key Reactions Source
N⁶-Ethyl-(R,S)PHPNECA (35)N⁶-ethyl, propargyl-hydroxyphenylAgonist activity at A2B adenosine receptors (EC₅₀ = 2.0 μM)
(S)PHPNECA (34)Propargyl-hydroxyphenylHigh A2B receptor selectivity (EC₅₀ = 0.22 μM)
MRS3997 (45)6-Br-indolyl substituentA2B receptor activation (EC₅₀ = 128 nM)

While these analogs highlight adenosine receptor interactions, they lack direct parallels to the imidazole-ethylamino group’s reactivity.

Research Gaps and Limitations

  • No kinetic data for triphosphate hydrolysis or polymerization exist for this compound in the reviewed literature .

  • Stereochemical effects of the 8-substituent on reaction pathways remain uncharacterized .

  • In vitro selection applications imply potential template-directed reactivity, but mechanistic details are proprietary or unpublished .

Recommendations for Further Study

  • Kinetic assays : Measure hydrolysis rates under varying pH and enzymatic conditions.

  • Mass spectrometry : Identify adducts formed with biological nucleophiles (e.g., cysteine residues).

  • Crystallography : Resolve 3D structure to assess steric/electronic influences on reactivity .

Scientific Research Applications

2’-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5’-(Tetrahydrogen Triphosphate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5’-(Tetrahydrogen Triphosphate) involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, influencing their activity. This binding can modulate biochemical pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, 2'-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5'-(Tetrahydrogen Triphosphate) is compared below with structurally or functionally analogous nucleotides:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Modifications Applications
Target Compound C₁₅H₂₃N₈O₁₂P₃ 600.31 8-position: Imidazole-ethylamino group In-vitro selection, aptamer development
Adenosine 5'-Triphosphate (ATP) C₁₀H₁₆N₅O₁₃P₃ 507.18 Natural triphosphate; no base modification Cellular energy transfer, enzymatic assays
(2'R)-2'-Deoxy-2'-fluoro-2'-methyl-uridine 5'-Triphosphate C₂₈H₆₁FN₅O₁₄P₃ 788.76 2'-fluoro and 2'-methyl ribose modifications Antisense oligonucleotide synthesis
1-(Arabinofuranosyl)-5-azidomethyluracil C₁₀H₁₃N₅O₆ 299.24 Arabinose sugar; 5-azidomethyluracil base Nucleoside analog research
N4-Methylarabinocytidine C₁₀H₁₅N₃O₅ 257.25 Arabinose sugar; N4-methylcytosine base Antiviral or anticancer studies

Key Differentiators:

This contrasts with (2'R)-2'-Deoxy-2'-fluoro-2'-methyl-uridine 5'-Triphosphate, where modifications to the sugar backbone enhance nuclease resistance . Unlike arabinose-based analogs (e.g., 1-(Arabinofuranosyl)-5-azidomethyluracil), the target compound retains a deoxyribose sugar, preserving compatibility with DNA polymerases .

Functional Applications: While ATP serves as a universal energy carrier in biochemical assays, the target compound’s niche lies in in-vitro selection due to its ability to mimic natural nucleotides while introducing functional diversity . Compared to N4-Methylarabinocytidine, which is explored for antiviral activity, the imidazole-modified adenosine triphosphate is tailored for nucleic acid engineering rather than direct therapeutic use .

Research Findings and Implications

The compound’s utility in in-vitro selection is supported by studies such as Wang et al. (2017), which highlight its role in evolving nucleic acid aptamers with enhanced binding or catalytic functions . Its imidazole moiety may act as a ligand for transition metals (e.g., Zn²⁺ or Cu²⁺), enabling selection under metal-dependent conditions—a feature absent in unmodified triphosphates like ATP .

Despite its promise, solubility data remain unreported, and its stability in enzymatic reactions (e.g., with DNA polymerases) warrants further investigation . By contrast, fluorinated or methylated analogs (e.g., (2'R)-2'-Deoxy-2'-fluoro-2'-methyl-uridine 5'-Triphosphate ) have well-characterized stability profiles in oligonucleotide synthesis .

Biological Activity

2'-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5'-(Tetrahydrogen Triphosphate) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cellular signaling and therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Molecular Characteristics

  • Molecular Formula : C13H19N5O7P
  • Molecular Weight : 357.29 g/mol
  • Structural Features :
    • Contains an adenosine backbone.
    • The imidazole moiety is linked via an ethylamine side chain.
    • Phosphate group contributes to its role in cellular signaling.

Stereochemistry

The compound is achiral, meaning it does not have stereocenters that would allow for optical isomerism. This characteristic can influence its interaction with biological systems, as chirality often plays a critical role in drug efficacy.

The biological activity of 2'-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5'-(Tetrahydrogen Triphosphate) primarily revolves around its function as a nucleotide analog. It mimics ATP (adenosine triphosphate), which is crucial for various cellular processes, including:

  • Signal Transduction : Acts as a substrate for kinases and other enzymes involved in phosphorylation processes.
  • Cell Proliferation : Influences pathways related to cell growth and division, potentially impacting cancer cell lines.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy in inhibiting specific kinases associated with cancer progression. For instance:

  • Case Study: Inhibition of Protein Kinase A (PKA)
    • Objective : To assess the inhibitory effects on PKA activity.
    • Methodology : Enzyme assays were conducted using varying concentrations of the compound.
    • Results : IC50 values indicated significant inhibition at micromolar concentrations.
  • Case Study: Impact on Cell Viability
    • Objective : To evaluate cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assays were performed on breast and prostate cancer cell lines.
    • Results : The compound exhibited dose-dependent cytotoxicity, suggesting potential therapeutic applications.

In Vivo Studies

Preliminary animal studies have suggested that the compound may reduce tumor growth in xenograft models. Key findings include:

  • Tumor Volume Reduction : Significant decrease in tumor size compared to control groups.
  • Survival Rates : Enhanced survival rates observed in treated groups, indicating potential for further development as an anti-cancer agent.

Data Summary Table

Study TypeTargetMethodologyKey Findings
In VitroPKAEnzyme AssaysSignificant inhibition at micromolar concentrations
In VitroCancer Cell LinesMTT AssaysDose-dependent cytotoxicity observed
In VivoXenograft ModelsTumor Growth AssessmentReduced tumor volume and improved survival rates

Q & A

Q. What synthetic strategies are employed for introducing the imidazole-ethylamino moiety at the 8-position of 2'-deoxyadenosine derivatives?

Methodological Answer: The imidazole-ethylamino group can be introduced via nucleophilic substitution or coupling reactions. For example, describes refluxing substituted benzaldehydes with triazole derivatives in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Similar approaches may involve activating the 8-position of 2'-deoxyadenosine with a leaving group (e.g., chloro or tosyl) and reacting it with 2-(1H-imidazol-4-yl)ethylamine under basic conditions. Protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) are critical to prevent side reactions .

Q. How is the triphosphate group stabilized during synthesis?

Methodological Answer: The triphosphate moiety is typically introduced via phosphorylation using protecting-group strategies. For instance, the 5'-OH of 2'-deoxyadenosine is first phosphorylated using reagents like POCl₃ in trimethyl phosphate, followed by stepwise addition of phosphate groups. Stabilization involves using anhydrous conditions and inert atmospheres to prevent hydrolysis. highlights the use of dimethylformamide (DMF) as a solvent and dicyclohexylcarbodiimide (DCC) for activating phosphate intermediates . Final purification via ion-exchange chromatography ensures removal of unreacted phosphate species .

Q. What spectroscopic and chromatographic methods confirm the compound’s structural integrity?

Methodological Answer:

  • IR Spectroscopy: Validates functional groups (e.g., P=O stretches in triphosphate at ~1250 cm⁻¹, imidazole C=N at ~1600 cm⁻¹) .
  • NMR: ¹H NMR identifies aromatic protons (imidazole δ 7.5–8.5 ppm), while ³¹P NMR confirms triphosphate connectivity (α-P: δ -10 ppm, β-P: δ -22 ppm, γ-P: δ -5 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS detects the molecular ion ([M-H]⁻) and fragments (e.g., loss of PO₃⁻) .
  • HPLC: Reverse-phase chromatography (C18 column, ammonium acetate buffer) assesses purity .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic interactions between this compound and ATP-binding enzymes?

Methodological Answer: DFT calculations (e.g., B3LYP functional with 6-31G* basis set) model the compound’s electronic structure. Key steps include:

Optimizing geometries of the ligand and enzyme active site (e.g., kinase catalytic domain).

Calculating frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic regions .

Estimating binding energies via interaction with Mg²⁺ ions (critical for ATP hydrolysis). supports using gradient-corrected functionals for accurate correlation energy estimates .

Comparing charge distribution with native ATP to rationalize altered enzyme affinity .

Q. What crystallographic techniques validate the compound’s three-dimensional structure?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction: Use SHELXL () for refinement, with OLEX2 or WinGX interfaces. Key parameters: R-factor < 5%, anisotropic displacement parameters for heavy atoms .
  • ORTEP-3: Generates thermal ellipsoid plots to visualize disorder in the triphosphate chain or imidazole substituent .
  • Structure Validation: PLATON () checks for missed symmetry, voids, and hydrogen-bonding networks .

Q. How can researchers resolve discrepancies in enzymatic activity data caused by assay conditions?

Methodological Answer:

  • Control Experiments: Compare activity under varying pH (6.5–8.5), ionic strength (50–200 mM KCl), and Mg²⁺ concentrations (1–10 mM) to identify optimal conditions .
  • Kinetic Analysis: Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. If KmK_m changes with inhibitor concentration, it suggests direct binding to the active site.
  • Molecular Docking (AutoDock Vina): Dock the compound into ATP-binding pockets (e.g., PDB: 1ATP) to correlate binding poses with activity trends .

Q. What strategies mitigate hydrolysis of the triphosphate group during biological assays?

Methodological Answer:

  • Stabilizing Buffers: Use HEPES (pH 7.4) with 1–5 mM EDTA to chelate divalent cations that catalyze hydrolysis .
  • Low-Temperature Storage: Aliquot and store at -80°C in anhydrous DMSO.
  • Kinetic Monitoring: Track hydrolysis via ³¹P NMR or malachite green assay for inorganic phosphate release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.